5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Description
5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C13H9F3N8OS and its molecular weight is 382.33 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is 382.05721260 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Three-Component Condensation for New Compounds
A study by Komykhov et al. (2017) introduced the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction. These compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the utility of such derivatives in exploring new antimicrobial agents (Komykhov et al., 2017).
Novel Derivatives with Antibacterial Activity
Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and assessed its antibacterial activity against Gram-positive and Gram-negative bacteria. The study underscores the potential of such compounds in developing new antibacterial agents (Lahmidi et al., 2019).
Antitumor Potential
- Evaluation of Antimicrobial and Antitumor Agents: Said et al. (2004) prepared thiazolopyrimidines and their derivatives, investigating them as potential antimicrobial and antitumor agents. This research highlights the exploration of pyrimidine derivatives for their possible applications in cancer treatment (Said et al., 2004).
Synthesis Techniques
Supercritical Carbon Dioxide Synthesis
Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one using supercritical carbon dioxide, showcasing an environmentally friendly approach to synthesizing these derivatives (Baklykov et al., 2019).
Heterocyclization Methods
Davoodnia et al. (2008) prepared pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, illustrating the versatility of heterocyclization techniques in the development of pyrimidine derivatives (Davoodnia et al., 2008).
properties
IUPAC Name |
8-methyl-4-methylsulfanyl-11-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N8OS/c1-5-7-6(24-10(17-5)19-12(22-24)26-2)3-4-23(8(7)25)11-18-9(20-21-11)13(14,15)16/h3-4H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHLSIJITZBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)C4=NNC(=N4)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(methylsulfanyl)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
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